[(1-ethyl-1H-pyrazol-4-yl)methyl][(3-methoxyphenyl)methyl]amine
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Overview
Description
[(1-ethyl-1H-pyrazol-4-yl)methyl][(3-methoxyphenyl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a pyrazole ring substituted with an ethyl group at position 1 and a methylene bridge connecting it to a 3-methoxyphenyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-1H-pyrazol-4-yl)methyl][(3-methoxyphenyl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution at Position 1: The ethyl group can be introduced at position 1 of the pyrazole ring through alkylation using ethyl halides in the presence of a base.
Formation of the Methylene Bridge: The methylene bridge connecting the pyrazole ring to the 3-methoxyphenyl group can be formed through a nucleophilic substitution reaction using a suitable methylene donor and a 3-methoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the methoxy group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the methylene bridge or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives or demethylated products.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
[(1-ethyl-1H-pyrazol-4-yl)methyl][(3-methoxyphenyl)methyl]amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(1-ethyl-1H-pyrazol-4-yl)methyl][(3-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
[(1-ethyl-1H-pyrazol-4-yl)methyl][(3-methoxyphenyl)methyl]amine can be compared with other pyrazole derivatives such as:
(1-methyl-1H-pyrazol-4-yl)methyl][(3-methoxyphenyl)methyl]amine: Similar structure but with a methyl group instead of an ethyl group.
(1-ethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine: Similar structure but with the methoxy group at the 4-position of the phenyl ring.
(1-ethyl-1H-pyrazol-4-yl)methyl][(3-chlorophenyl)methyl]amine: Similar structure but with a chloro group instead of a methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H19N3O |
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Molecular Weight |
245.32 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-1-(3-methoxyphenyl)methanamine |
InChI |
InChI=1S/C14H19N3O/c1-3-17-11-13(10-16-17)9-15-8-12-5-4-6-14(7-12)18-2/h4-7,10-11,15H,3,8-9H2,1-2H3 |
InChI Key |
BCNLPIXYZBMEEI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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